3-Methyl-2-(methylthio)phenol
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Overview
Description
3-Methyl-2-(methylthio)phenol is an organic compound with the molecular formula C8H10OS. It is a derivative of phenol, where the hydrogen atom in the ortho position relative to the hydroxyl group is replaced by a methylthio group (–SCH3), and the meta position is substituted with a methyl group (–CH3). This compound is known for its distinct aromatic properties and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(methylthio)phenol can be achieved through several methods. One common approach involves the methylation of 2-mercaptophenol. The reaction typically uses methyl iodide (CH3I) as the methylating agent in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds as follows:
2-Mercaptophenol+Methyl Iodide→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Electrophilic aromatic substitution reactions can occur, where the methylthio group can be replaced by other substituents using reagents like bromine (Br2) or chlorine (Cl2).
Reduction: The compound can be reduced to form thiophenols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Substitution: Bromine (Br2), chlorine (Cl2)
Reduction: Lithium aluminum hydride (LiAlH4)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Substitution: Halogenated derivatives
Reduction: Thiophenols
Scientific Research Applications
3-Methyl-2-(methylthio)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(methylthio)phenol involves its interaction with various molecular targets. The compound’s aromatic ring and functional groups allow it to participate in multiple biochemical pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The methylthio group can also interact with enzymes and proteins, modulating their activity.
Comparison with Similar Compounds
- 2-Methyl-4-(methylthio)phenol
- 4-Methyl-2-(methylthio)phenol
- 2-Methyl-6-(methylthio)phenol
Comparison: 3-Methyl-2-(methylthio)phenol is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different levels of reactivity in substitution and oxidation reactions, as well as varying degrees of biological efficacy.
Properties
IUPAC Name |
3-methyl-2-methylsulfanylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-6-4-3-5-7(9)8(6)10-2/h3-5,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKJYGSHGCSUTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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